molecular formula C7H6F3NO B14838834 2-(2,2,2-Trifluoroethyl)pyridin-4-OL

2-(2,2,2-Trifluoroethyl)pyridin-4-OL

Cat. No.: B14838834
M. Wt: 177.12 g/mol
InChI Key: MMOPAOKDPUMDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)pyridin-4-OL is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of the trifluoroethyl group in this compound imparts distinct characteristics, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pyridin-4-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-4-OL involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • Pentafluoropyridine

Comparison: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it less reactive than its chlorinated and brominated analogues but more stable and selective in its interactions .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12)

InChI Key

MMOPAOKDPUMDFS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.